molecular formula C20H22N6O3 B2979466 N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1327317-47-4

N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2979466
CAS No.: 1327317-47-4
M. Wt: 394.435
InChI Key: SERACHGATMELIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Activities

Compounds related to N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide have shown significant potential in antimicrobial and antiviral research. For instance, pyrazine and pyridine derivatives substituted with oxadiazole rings have been tested against Mycobacterium tuberculosis, demonstrating activities that varied from moderate to significantly potent, potentially offering new avenues for tuberculosis treatment (Gezginci, Martin, & Franzblau, 1998). Similarly, derivatives of pyrazole and oxadiazole have exhibited promising anti-avian influenza virus activity, suggesting their potential as antiviral agents (Flefel et al., 2012).

Cancer Research

In the realm of cancer research, novel pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities. Some of these compounds have demonstrated significant anticancer properties, indicating their potential use as chemotherapeutic agents. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized, with certain compounds showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer treatment (Hassan, Hafez, & Osman, 2014).

Enzyme Inhibition

Research on enzyme inhibition has also benefited from compounds structurally related to this compound. Specifically, oxadiazon and related compounds have been identified as potent inhibitors of plant, yeast, and mouse protoporphyrinogen oxidase, an enzyme involved in chlorophyll and heme biosynthesis. This indicates their potential application in developing herbicides that target this biochemical pathway (Matringe, Camadro, Labbé, & Scalla, 1989).

Properties

IUPAC Name

N-(4-butoxyphenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-2-3-10-28-16-6-4-15(5-7-16)23-20(27)26-12-14(13-26)19-24-18(25-29-19)17-11-21-8-9-22-17/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERACHGATMELIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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